Dichlorobis(2-methylpyridine)copper

Description

Properties

CAS No. |

13408-60-1 |

|---|---|

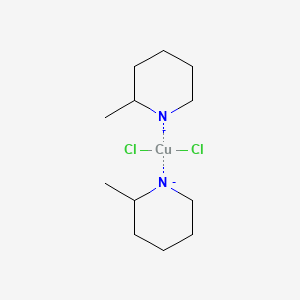

Molecular Formula |

C12H24Cl2CuN2-2 |

Molecular Weight |

330.78 g/mol |

IUPAC Name |

dichlorocopper;2-methylpiperidin-1-ide |

InChI |

InChI=1S/2C6H12N.2ClH.Cu/c2*1-6-4-2-3-5-7-6;;;/h2*6H,2-5H2,1H3;2*1H;/q2*-1;;;+2/p-2 |

InChI Key |

ZTNICXYNAMTONL-UHFFFAOYSA-L |

Canonical SMILES |

CC1CCCC[N-]1.CC1CCCC[N-]1.Cl[Cu]Cl |

Origin of Product |

United States |

Synthesis and Formation

The synthesis of dichlorobis(2-methylpyridine)copper(II) typically involves the reaction of a copper(II) salt, most commonly anhydrous copper(II) chloride, with 2-methylpyridine (B31789) (also known as 2-picoline). nih.goviucr.org The reaction is generally carried out in a suitable solvent, such as methanol (B129727) or ethanol.

In a typical procedure, anhydrous copper(II) chloride is dissolved in the alcohol, and a solution of 2-methylpyridine in the same solvent is added. nih.gov The mixture is stirred for a period at room temperature, which often results in the formation of a precipitate. The solid product can then be isolated by filtration. The resulting filtrate, when allowed to stand, can yield crystals of the complex suitable for single-crystal X-ray diffraction studies. nih.gov

The stoichiometry of the reactants is crucial in determining the final product. Typically, a 1:2 molar ratio of copper(II) chloride to 2-methylpyridine is used to favor the formation of the desired this compound(II) complex. nih.goviucr.org

Molecular and Crystal Structure

The molecular structure of dichlorobis(2-methylpyridine)copper(II) is characterized by a central copper(II) ion coordinated to two chloride ligands and two 2-methylpyridine (B31789) ligands. The coordination geometry around the copper atom is typically a distorted square planar or a five-coordinate square pyramidal geometry, depending on the presence of a coordinated solvent molecule.

In the case of the anhydrous complex, the copper atom is in a square-planar environment, with the two chloride ligands and the two nitrogen atoms of the 2-methylpyridine ligands occupying the coordination sites. researchgate.net However, related structures often incorporate a solvent molecule, such as water or methanol (B129727), in the coordination sphere. For instance, in aquathis compound(II), the copper atom is five-coordinated in a tetragonal–pyramidal environment, with the two nitrogen atoms of the 2-methylpyridine ligands and two chloro ligands forming the basal plane, and a water molecule occupying the apical position. acs.orgacs.orgnih.gov

The crystal packing of these complexes is influenced by various intermolecular interactions, including hydrogen bonding and van der Waals forces. In the methanol-containing analogue, dimeric units are formed through O—H⋯Cl hydrogen bonds, and these units are further assembled into layers by C—H⋯Cl interactions. nih.gov

Table 1: Selected Crystallographic Data for a this compound(II) Analogue

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 16.331 (3) |

| b (Å) | 8.288 (2) |

| c (Å) | 11.539 (2) |

| β (°) | 108.99 (3) |

| Z | 4 |

| Data for dichlorido(methanol-κO)bis(2-methylpyridine-κN)copper(II) nih.gov |

Spectroscopic Properties

The spectroscopic properties of dichlorobis(2-methylpyridine)copper(II) and its analogues provide valuable insights into their electronic structure and bonding.

Infrared (IR) Spectroscopy: The IR spectra of these complexes show characteristic bands corresponding to the vibrations of the 2-methylpyridine (B31789) ligand and the Cu-N and Cu-Cl bonds. For instance, the IR spectrum of bis(2-chloro-3-methylpyridine)dichlorocopper(II) exhibits bands in the regions of 3082 cm⁻¹ and 3012 cm⁻¹ (C-H stretching), 1591 cm⁻¹ and 1575 cm⁻¹ (C=C and C=N stretching), and lower frequency bands corresponding to the metal-ligand vibrations. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of copper(II) complexes are typically characterized by a broad, weak d-d transition in the visible region and more intense charge-transfer bands in the UV region. For dinuclear copper(II) complexes with 2-amino-5-methylpyridine, the UV-Vis spectrum shows three absorption bands attributed to d-d, ligand-to-metal charge transfer (LMCT), and π → π* transitions. orientjchem.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic copper(II) complexes. The EPR spectra provide information about the coordination environment and magnetic properties of the copper(II) ion. Dinuclear copper(II) complexes are often EPR silent in the solid state due to strong antiferromagnetic coupling between the copper centers. orientjchem.org However, in frozen solutions, these complexes may dissociate, giving rise to EPR signals characteristic of monomeric copper(II) species. orientjchem.org

Electronic Structure and Bonding Analysis of Dichlorobis 2 Methylpyridine Copper Ii

The electronic structure and bonding in dichlorobis(2-methylpyridine)copper(II) are fundamental to understanding its chemical behavior, spectroscopic properties, and magnetic characteristics. The copper(II) ion, with its d⁹ electron configuration, imparts distinct features to the complex, which are best described through a combination of molecular orbital theory, ligand field theory, and advanced computational methods.

Thermochromism

is the property of a substance to change color in response to a change in temperature. Some copper(II) complexes, including those with substituted diamine ligands, exhibit this behavior. rsc.orged.gov The color change is typically associated with a reversible change in the coordination geometry of the copper(II) ion upon heating or cooling.

For example, the complex bis(2,2-dimethylpropane-1,3-diamine)copper(II) dinitrate undergoes a first-order thermochromic phase transition at 142 °C, changing color from blue-violet to blue upon heating. rsc.org This color change is attributed to a weakening of the ligand field in the high-temperature phase, which may be due to the onset of dynamic disorder of the chelate rings and/or a small tetrahedral distortion. rsc.org

While specific studies on the thermochromism of dichlorobis(2-methylpyridine)copper itself are not widely reported, the phenomenon is well-documented in related copper(II) complexes. In a thermochromic copper(II) complex with an aminoethylethanolamine ligand, the color change from dark blue at room temperature to yellow-brown at 140 °C is due to the dissociation of coordinated ethanolic groups at the axial position and their replacement by solvent molecules at elevated temperatures.

Reactivity and Catalytic Applications

Copper(II) complexes, including those with pyridine-based ligands, have shown significant potential as catalysts in various organic reactions. nih.govmdpi.com The catalytic activity of these complexes is often attributed to the ability of the copper(II) ion to undergo redox cycling between Cu(II) and Cu(I) states.

Copper(II) complexes have been successfully employed as catalysts in C-N bond-forming reactions, which are fundamental transformations in organic synthesis. nih.gov For instance, a copper(II) complex of a pyridine-based polydentate ligand has been shown to efficiently catalyze the arylation of N-heterocyclic and amine compounds with aryl halides and arylboronic acids under mild conditions. nih.gov

Furthermore, copper(II) complexes have been investigated as catalysts for oxidation reactions. For example, copper(II) complexes with BIAN-type ligands have been tested as catalysts for the oxidation of isopropylbenzene. mdpi.com The catalytic mechanism often involves the formation of reactive oxygen species or the activation of substrates through coordination to the copper center. The design of the ligand plays a crucial role in tuning the catalytic activity and selectivity of the copper complex.

Magnetic Properties of Dichlorobis 2 Methylpyridine Copper

Temperature-Dependent Magnetic Susceptibility Measurements

The magnetic susceptibility of dichlorobis(2-methylpyridine)copper(II) has been measured over a temperature range of 4.2 K to 300 K. These studies show that the magnetic behavior conforms to the Van Vleck equation for exchange-coupled pairs of copper(II) ions. This indicates that the magnetic interactions are primarily contained within discrete dimeric units. The data confirm that the singlet (S=0) state is the ground state, separated from the excited triplet (S=1) state by a small energy gap. This is characteristic of an antiferromagnetic interaction, where the magnetic moments of the coupled copper ions align in an antiparallel fashion at low temperatures.

In contrast, the closely related compound dichlorobis(pyridine)copper(II), which lacks the methyl group on the pyridine (B92270) rings, exhibits the magnetic properties of a one-dimensional antiferromagnetic linear chain. nih.gov Its susceptibility data from 2 K to room temperature show good agreement with the Bonner-Fisher model for spin-1/2 chains. nih.gov

Antiferromagnetic and Ferromagnetic Coupling Mechanisms

The nature of the magnetic coupling—whether antiferromagnetic or ferromagnetic—in bridged copper(II) complexes is highly dependent on the geometry of the bridging pathway. For this compound(II), the coupling is antiferromagnetic. This is mediated by the bridging chloride ions that connect the two copper centers.

The mechanism of this interaction can be understood through the principles of superexchange. The bridging angle and the orbitals involved in the exchange pathway are critical. For many Cu-Cl-Cu systems, the interaction is antiferromagnetic. In a related family of compounds with the general formula (2-X-3-methylpyridine)₂CuX'₂, it was observed that the copper chloride analogues consistently exhibit antiferromagnetic interactions, whereas the copper bromide analogues show weak ferromagnetic interactions. rsc.org This highlights the sensitivity of the magnetic coupling to the specific halogen bridge.

Theoretical models developed by Kanamori and Goodenough predict how the geometry of a 90° cation-anion-cation interaction influences the sign of the coupling constant. For a d⁹-d⁹ system like dimeric copper(II), the singlet state is predicted to be the ground state when the dₓ²-y² orbitals of the metal atoms couple through the s orbitals of the bridging atom, leading to antiferromagnetism. Conversely, ferromagnetic coupling can arise if the interaction is mediated through two different p orbitals of the bridging atom. In this compound(II), the observed antiferromagnetism suggests the former mechanism is dominant.

Spin-Spin Interactions and Exchange Pathways (e.g., Cu-Cl-Cu bridging)

The primary pathway for spin-spin interaction in this compound(II) is the superexchange interaction transmitted through the two bridging chloride ions, forming a Cu₂(μ-Cl)₂ core. researchgate.net This out-of-plane interaction links the two copper(II) ions, each of which has a single unpaired electron (a d⁹ configuration).

The strength of this interaction, quantified by the exchange coupling constant, J, is sensitive to structural details such as the Cu-Cl-Cu bridging angle and the Cu-Cu separation distance. dtic.mil In the analogous compound dichlorobis(thiazole)copper(II), which also forms chains of doubly chloride-bridged copper ions, the Cu-Cu separation is 3.853 Å and the bridging angle is 91.89°. dtic.mil While the precise angles for the 2-methylpyridine (B31789) complex have been determined, the general principle holds that even subtle changes in these parameters can significantly alter the magnitude of the magnetic coupling. The interaction energy is considerably larger than what would be expected from simple dipole-dipole coupling, confirming that a quantum mechanical superexchange mechanism is responsible.

Dimer and Chain Structures in Relation to Magnetism

The crystal structure of this compound(II) is fundamental to its magnetic properties. Early structural work identified it as a five-coordinate copper complex. capes.gov.br A subsequent redetermination of the structure confirmed that the compound crystallizes in the triclinic space group P1, with one dimeric formula unit, [Cu(C₆H₇N)₂Cl₂]₂, in the unit cell. researchgate.net This dimeric structure, featuring two copper centers bridged by two chloride ions, is the key structural motif responsible for the observed magnetic behavior. researchgate.net

The presence of the methyl group at the 2-position of the pyridine ring sterically hinders the formation of the extended linear chain structure seen in the unsubstituted pyridine analogue, dichlorobis(pyridine)copper(II). nih.govdtic.mil Instead, it favors the formation of discrete dimers. researchgate.net This structural difference explains the different magnetic models required to describe the two compounds: a dimer model for the 2-methylpyridine derivative versus a linear chain model for the pyridine complex. nih.gov The magnetic behavior is thus a direct consequence of the molecular packing, which is controlled by the steric profile of the ligands.

| Compound | Structural Motif | Magnetic Model |

|---|---|---|

| This compound(II) | Dimer with Cu₂(μ-Cl)₂ core researchgate.net | Exchange-coupled dimer |

| Dichlorobis(pyridine)copper(II) | Infinite linear chain dtic.mil | 1D Antiferromagnetic chain nih.gov |

Determination of Magnetic Parameters (e.g., singlet-triplet energy gap, g-values)

Magnetic susceptibility data for this compound(II) have been fitted to theoretical models to extract key magnetic parameters. The analysis using the Van Vleck equation for an exchange-coupled dimer yields a singlet-triplet energy gap, -2J, of 7.4 cm⁻¹. The negative sign of J signifies an antiferromagnetic interaction, with the singlet state being lower in energy. The g-value obtained from the best least-squares fit of the data is g = 2.15.

For comparison, the related dibromobis(2-methylpyridine)copper(II) exhibits a smaller exchange coupling, with -2J = 5 cm⁻¹. This demonstrates how replacing the bridging chloride with bromide weakens the antiferromagnetic interaction.

| Compound | -2J (cm⁻¹) | g-value | Ground State | Reference |

|---|---|---|---|---|

| This compound(II) | 7.4 | 2.15 | Singlet | |

| Dibromobis(2-methylpyridine)copper(II) | 5 | 2.11 | Singlet |

The exchange coupling constant (J) is a direct measure of the energy difference between the spin-paired singlet state and the spin-parallel triplet state. The g-value, or spectroscopic splitting factor, is determined from electron paramagnetic resonance (EPR) studies and is a measure of the magnetic moment of the electron spin and its interaction with its local environment.

Advanced Computational Studies and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational tool for studying transition metal complexes due to its favorable balance of accuracy and computational cost. It is employed to investigate the structure, reactivity, and spectroscopic properties of Dichlorobis(2-methylpyridine)copper(II).

DFT calculations are used to determine the lowest energy structure (the optimized geometry) of a molecule in the gas phase. mdpi.com This process starts with an initial guess of the molecular structure, often derived from experimental X-ray crystallography data, and iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface. mdpi.comreddit.com The absence of imaginary vibrational frequencies in the final calculation confirms that the optimized structure is a true energy minimum. mdpi.com

For copper(II) complexes, functionals like B3LYP are commonly used in conjunction with basis sets such as 6-31+G(d) or LANL2DZ. mdpi.comreddit.com The theoretically optimized structure can then be compared with experimental data to validate the computational method. For instance, in a study on dichlorobis(dimethylsulfoxide-O)copper(II), the DFT optimized structure at the B3LYP/6-311++G(2d,2p) level was found to be in good agreement with the experimentally determined molecular structure from X-ray diffraction. researchgate.net

Experimental studies reveal that the coordination geometry of copper in such complexes can vary. The structure of dichlorobis-(2-methylpyridine)copper(II) has been identified as a five-coordinate copper complex. capes.gov.br A related compound, dichlorido(methanol-κO)bis(2-methylpyridine-κN)copper(II), exhibits a tetragonal pyramidal geometry with the copper atom coordinated to two nitrogen atoms from the 2-methylpyridine (B31789) ligands, two chloride ions, and one oxygen atom from a methanol (B129727) molecule in the apical position. nih.gov In contrast, dichlorobis(2-chloro-5-methylpyridine-kappaN)copper(II) adopts a square planar geometry. nih.gov DFT geometry optimization helps to understand the intrinsic structural preferences of the complex, independent of crystal packing forces.

A comparison of key experimental and theoretical bond lengths for related copper complexes is often performed to assess the accuracy of the computational model.

Table 1: Comparison of Experimental and Calculated Structural Parameters for a Related Cu(II) Complex This table is illustrative of the data typically generated in DFT studies, based on findings for similar compounds.

| Parameter | Experimental Value (Å) nih.gov | Calculated Value (Å) |

| Cu–N1 | 2.031 | Data not available |

| Cu–N2 | 2.017 | Data not available |

| Cu–Cl1 | Data not available | Data not available |

| Cu–Cl2 | Data not available | Data not available |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity, stability, and optical properties. nih.gov

A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net DFT calculations are a standard method for determining the energies of the HOMO and LUMO and visualizing their spatial distribution. researchgate.netnih.gov For instance, in one study, the HOMO-LUMO energy gap for a Schiff base compound was calculated to be -0.08657 eV. nih.gov

In the context of this compound(II), the HOMO is expected to have significant contributions from the d-orbitals of the copper(II) ion and p-orbitals of the chloride ligands, while the LUMO may be centered on the pyridine (B92270) ring system. This distribution influences the complex's role as an electron donor or acceptor in chemical reactions. The calculated optical band gap values for similar Cu(II) complexes have demonstrated their semiconducting nature. nih.gov Analysis of the density of states (DOS) can further reveal how the copper orbitals contribute to the electronic structure, with studies on copper clusters showing the emergence of new electronic states upon metal coordination. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Data This table illustrates typical quantum chemical parameters derived from FMO analysis of a copper complex.

| Parameter | Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. mdpi.com The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and deficiencies in the computational method, leading to better agreement with experimental data. mdpi.com

For this compound(II), key vibrational modes include the Cu-N and Cu-Cl stretching frequencies, which are sensitive to the coordination environment of the copper center. In related copper(II) chloride complexes, low-frequency bands at 254 and 260 cm⁻¹ have been assigned to Cu–Cl stretching vibrations. mdpi.com Coordination-induced shifts in the vibrational frequencies of the 2-methylpyridine ligand, such as changes in the pyrazole (B372694) ring stretching vibrations, can also be accurately predicted. mdpi.com

A Potential Energy Distribution (PED) analysis can be performed to provide a quantitative assignment of vibrational modes. PED breaks down each normal mode of vibration into contributions from individual internal coordinates (like bond stretches, angle bends, and torsions), offering a precise description of the vibration.

Table 3: Selected Calculated Vibrational Frequencies and Assignments This table presents representative vibrational modes and their assignments for related copper complexes, as would be determined by DFT calculations.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED Contribution) |

| ~500 | ~481 mdpi.com | ν(Cu–N) / ν(Cu-O) |

| ~260 | ~260 mdpi.com | ν(Cu–Cl) |

| ~1500-1600 | ~1513-1591 mdpi.comresearchgate.net | ν(C=N), Pyridine ring stretch |

Note: Frequencies are based on data for analogous compounds and serve as examples.

The magnetic properties of polynuclear copper(II) complexes, or monomeric units that interact in the solid state, are of significant interest. This compound(II) and its analogues can exhibit magnetic interactions between adjacent copper centers. researchgate.net The nature (ferromagnetic or antiferromagnetic) and magnitude of this magnetic coupling are determined by the exchange coupling constant, J.

The Broken Symmetry (BS) approach within DFT is a widely used method to calculate J. ehu.esmdpi.com This technique involves computing the energies of the high-spin (triplet) state and a "broken symmetry" singlet state, which mimics the antiferromagnetically coupled spin arrangement. The energy difference between these states is then used to calculate the J value. ehu.es

Studies on similar copper(II) systems have shown that the choice of functional can significantly influence the results. ehu.es The BS-DFT framework can also decompose the coupling constant into contributions such as direct exchange, kinetic exchange, and core polarization, providing deeper insight into the superexchange mechanism. mdpi.com For instance, research on related compounds has shown that Cu(II) chloride complexes often exhibit antiferromagnetic interactions, while the bromide analogues can be ferromagnetic. researchgate.net This theoretical framework is crucial for understanding such magneto-structural correlations. mdpi.comnih.gov

The distribution of electron density in a molecule is fundamental to its chemical reactivity. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface. nih.gov These maps use a color scale to indicate regions of differing potential: red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov

For this compound(II), an MEP map would likely show negative potential localized around the electronegative chlorine atoms, making them sites for hydrogen bonding or other electrophilic interactions. The regions around the hydrogen atoms of the pyridine rings would exhibit positive potential. This analysis helps predict how the molecule will interact with other species. nih.govresearchgate.net

In addition to MEP, Bader charge analysis can be used to partition the total electron density among the atoms in the molecule, providing calculated atomic charges. nih.govulster.ac.uk This analysis reveals the extent of charge transfer between the copper ion and the ligands, showing that copper atoms are oxidized upon binding. nih.govulster.ac.uk

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the supramolecular assembly and crystal packing of molecular solids. nih.govnih.gov NCI analysis, often based on the Reduced Density Gradient (RDG), is a computational technique used to visualize and characterize these weak interactions in real space.

In the crystal structure of compounds related to this compound(II), intermolecular interactions like C-H···Cl hydrogen bonds are significant. nih.govnih.gov Hirshfeld surface analysis, a related technique, has been used to quantify these interactions. For a similar copper complex, H···Cl/Cl···H interactions accounted for 25.2% of the Hirshfeld surface, highlighting the importance of hydrogen bonding, while weak H···H contacts made up the largest contribution (53.1%). nih.gov An RDG analysis would visually represent these interactions as broad, low-density surfaces, with the color of the surface indicating the strength and type of interaction (e.g., blue for strong attractive, green for weak van der Waals, and red for repulsive steric clashes).

Ab Initio Calculations

Ab initio quantum mechanical methods, which are based on first principles without the inclusion of empirical parameters, are instrumental in predicting the properties of molecules. Density Functional Theory (DFT) is a prominent class of ab initio methods widely applied to transition metal complexes for its favorable balance of computational cost and accuracy.

Theoretical investigations into copper(II) chloride complexes with substituted pyridine ligands, such as 2-ethylpyridine (B127773) and 3-amino-1-methylbenzene, serve as a strong foundation for understanding this compound. nih.govrsc.orgrsc.orgnih.gov For this compound, DFT calculations would typically commence with a geometry optimization of the molecular structure. Based on experimental data for related compounds, the complex is known to adopt a syn-conformation. up.ac.za The starting coordinates for the calculation could be derived from crystallographic data of analogous structures, such as dichlorido(methanol-κO)bis(2-methylpyridine-κN)copper(II), by removing the methanol ligand and re-optimizing the geometry. nih.gov

The optimization process minimizes the energy of the molecule to predict its most stable three-dimensional arrangement. This yields crucial structural parameters, including bond lengths and angles. For instance, in the closely related trans-[CuCl₂(etpy)₂] (where etpy = 2-ethylpyridine), the copper(II) ion is four-coordinate with the two pyridine-based ligands and two chloride anions arranged in a distorted square planar geometry. rsc.org Similar results would be anticipated for the 2-methylpyridine analogue.

A primary outcome of these calculations is the electronic structure, including the distribution of molecular orbitals and the electron density. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key determinant of the molecule's reactivity and electronic properties. In related copper(II) complexes, the LUMO is often associated with the metal center and the ligands, indicating its role in potential electron transfer processes. nih.gov

Furthermore, DFT calculations can be employed to simulate spectroscopic properties. For example, by calculating the vibrational frequencies, one can assign the bands observed in experimental infrared (IR) and Raman spectra to specific molecular motions. nih.gov This provides a detailed correlation between the observed spectrum and the molecular structure. The calculated vibrational frequencies for the Cu-Cl and Cu-N stretching modes are particularly important for confirming the coordination environment of the copper ion.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations (Based on Analogous Compounds)

This table presents hypothetical yet representative data based on published values for structurally similar copper(II) complexes, such as trans-[CuCl₂(etpy)₂]. rsc.org The actual calculated values would depend on the specific level of theory and basis set used.

| Parameter | Predicted Value |

| Cu-N Bond Length (Å) | ~2.02 |

| Cu-Cl Bond Length (Å) | ~2.25 |

| N-Cu-N Bond Angle (°) | ~180 (trans) |

| Cl-Cu-Cl Bond Angle (°) | ~180 (trans) |

| N-Cu-Cl Bond Angle (°) | ~90 |

Molecular Dynamics Simulations for Dynamic Behavior

While ab initio calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can be used to explore its conformational flexibility and its interactions with solvent molecules. The force field, a set of parameters that defines the potential energy of the system, is a critical component of MD simulations. These parameters can be derived from experimental data or, for greater accuracy, from high-level ab initio calculations (a process known as ab initio MD or AIMD).

An MD simulation would reveal the fluctuations of bond lengths and angles around their equilibrium values at a given temperature. This provides a more realistic representation of the molecule's structure than a single, static optimized geometry. For example, the simulations could show the dynamic nature of the coordination sphere around the copper(II) ion.

Furthermore, MD simulations are invaluable for studying the behavior of the complex in solution. By placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent), one can study solvation effects, such as the formation of hydrogen bonds between the solvent and the chloride ligands. nih.gov The stability of the complex in different environments can also be assessed by monitoring its structural integrity throughout the simulation.

The results of MD simulations can be analyzed to calculate various properties, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the copper atom. This provides a detailed picture of the solvation shell structure. Such simulations have been effectively used to study the binding of copper complexes to larger biomolecules, revealing the specific residues and interactions involved. nih.gov

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Solution

This table illustrates the types of data that can be extracted from an MD simulation. The values are for illustrative purposes.

| Property | Description | Simulated Value |

| Average Cu-N distance (Å) | Time-averaged length of the copper-nitrogen bonds | 2.02 ± 0.05 |

| Average Cu-Cl distance (Å) | Time-averaged length of the copper-chlorine bonds | 2.25 ± 0.06 |

| RMSD of the complex (Å) | Root Mean Square Deviation from the initial structure, indicating stability | 0.8 ± 0.2 |

| Solvent Accessible Surface Area (Ų) | The surface area of the complex exposed to the solvent | ~350 |

Catalytic Applications and Mechanistic Insights

Overview of Copper(II) Complexes as Catalysts in Organic Transformations

Copper(II) complexes are renowned for their catalytic prowess in a wide array of organic reactions. numberanalytics.com Their versatility stems from copper's ability to access multiple oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)), enabling it to participate in both one-electron and two-electron transfer processes. researchgate.netnih.govacs.org This redox flexibility allows for both radical and organometallic pathways, making them effective catalysts for constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netbeilstein-journals.org

The catalytic activity of copper(II) complexes is profoundly influenced by the nature of the ligands coordinated to the copper center. numberanalytics.comnih.gov These ligands can modulate the redox potential, stability, and substrate specificity of the complex. numberanalytics.com For instance, pyridine-based ligands are common in copper catalysis, and their electronic and steric properties can be fine-tuned to optimize catalytic performance. nih.govwikipedia.org Copper(II) complexes have been successfully employed in various organic transformations, including oxidation reactions of alcohols and hydrocarbons, as well as coupling reactions like the Ullmann condensation. numberanalytics.com The use of molecular oxygen as a benign and abundant oxidant in conjunction with copper catalysts is a particularly attractive feature, aligning with the principles of green chemistry. acs.org

Exploration of Dichlorobis(2-methylpyridine)copper in Specific Catalytic Reactions

The specific catalytic applications of this compound are a subject of ongoing research. Drawing parallels from related copper-pyridine complexes, its potential in oxidation and aziridination reactions is of significant interest.

Homogeneous Catalysis Studies

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity. Copper(II) complexes, including those with pyridine-based ligands, have been extensively studied as homogeneous catalysts. researchgate.net For example, copper-catalyzed aerobic oxidation of primary amines to nitriles has been reported, where pyridine (B92270) ligands were found to be optimal for the process. nih.gov The catalytic efficiency in such systems is often dependent on the structure of the copper-ligand complex, which facilitates the binding of reactants and subsequent transformations. nih.gov

While specific studies focusing solely on this compound are not extensively detailed in the provided results, the general principles of copper-pyridine catalysis suggest its utility in similar oxidative transformations. The 2-methylpyridine (B31789) ligands in the complex can influence its steric and electronic properties, which in turn would affect its catalytic activity and selectivity in reactions such as the oxidation of alcohols or the cleavage of C-C bonds. beilstein-journals.orgnih.gov

Heterogeneous Catalysis Approaches

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, researchers often turn to heterogeneous approaches where the catalyst is immobilized on a solid support. researchgate.net This strategy combines the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Proposed Catalytic Cycles and Reaction Mechanisms

The catalytic cycle of copper-catalyzed reactions often involves the shuttling of the copper center between different oxidation states. For oxidation reactions, a plausible mechanism involves the coordination of the substrate to the Cu(II) center, followed by an electron transfer process to generate a Cu(I) species and an oxidized substrate. The Cu(I) is then re-oxidized to Cu(II) by an oxidant, such as molecular oxygen, to complete the catalytic cycle. acs.org

In the context of this compound, a proposed catalytic cycle for an oxidation reaction would likely begin with the displacement of one or both of the chloride or 2-methylpyridine ligands by the substrate molecule. The nature of the substrate and the reaction conditions would dictate the specific intermediates formed. For example, in the oxidation of an alcohol, the alcohol could coordinate to the copper center, followed by deprotonation and subsequent two-electron oxidation to yield the corresponding aldehyde or ketone, while the copper(II) is reduced to copper(0) or copper(I). The reduced copper species would then be reoxidized by an external oxidant.

In reactions like aziridination, a proposed mechanism often involves the formation of a copper-nitrene intermediate. figshare.com The copper catalyst would react with a nitrene source to form this highly reactive species, which then transfers the nitrene group to an olefin to form the aziridine (B145994) product, regenerating the copper catalyst for the next cycle. The specific role of the 2-methylpyridine ligands would be to modulate the reactivity and stability of the copper-nitrene intermediate.

Kinetic Studies and Performance Metrics

To evaluate the efficiency of a catalyst, several performance metrics are used, including the turnover number (TON) and turnover frequency (TOF). catalysis.blognumberanalytics.com

Turnover Number (TON): This metric represents the total number of substrate molecules that a single molecule of the catalyst can convert into product before it becomes deactivated. catalysis.blogacs.org A higher TON indicates a more robust and long-lasting catalyst.

Turnover Frequency (TOF): This is a measure of the catalyst's activity at a specific point in time, defined as the number of substrate molecules converted per active site per unit of time. numberanalytics.comwikipedia.org A high TOF signifies a more active catalyst.

Kinetic studies are crucial for determining these parameters and for understanding the reaction mechanism. nih.gov Such studies involve monitoring the reaction rate under varying concentrations of reactants, catalyst, and other species. For copper-catalyzed reactions, kinetic investigations have helped to establish the relationship between the catalyst structure and its activity. nih.gov For example, in the copper-catalyzed aerobic oxidative dehydrogenation of primary amines, kinetic data revealed that electron-donating substituents on the pyridine ligand enhanced the reaction yield. nih.gov

While specific TON and TOF values for this compound are not provided in the search results, the table below illustrates typical performance metrics reported for other copper-based catalysts in various reactions.

| Catalyst System | Reaction | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) | Reference |

| [(IPr)Cu(Bpin)] | CO₂ Reduction | 1000 | ~0.28 | nih.gov |

| Cu(dpaq) | Water Oxidation | 4.0 | 3.1 x 10² | researchgate.net |

| Co-containing catalyst on NGO | Hydrogen Evolution Reaction | 1991 | 0.055 | researchgate.net |

Table 1: Examples of Performance Metrics for Copper and Other Transition Metal Catalysts

This data highlights the wide range of efficiencies observed for different catalytic systems and underscores the importance of detailed kinetic analysis for catalyst evaluation and optimization.

Future Research Directions

Design and Synthesis of Derivatives with Tunable Properties

A primary direction for future research lies in the systematic design and synthesis of derivatives of dichlorobis(2-methylpyridine)copper(II) to modulate its steric and electronic properties. While the parent compound and related structures like dichlorobis(2-chloro-5-methylpyridine)copper(II) have been characterized, a vast chemical space remains unexplored. nih.gov Future work could involve two main strategies: modification of the pyridine (B92270) ligand and variation of the anionic ligands.

Anionic Ligand Variation: Replacing the chloride ligands with other halides (e.g., bromide) or pseudohalides (e.g., thiocyanate, azide) would alter the coordination geometry and magnetic properties of the resulting complexes. researchgate.net An isocoordinate family of compounds with the general formula (2-X-3-methylpyridine)₂CuX'₂ (where X, X' = Cl or Br) has shown that such variations can switch the magnetic interactions from antiferromagnetic to ferromagnetic. researchgate.net

The synthesis of these new derivatives would likely follow established methods in coordination chemistry, typically involving the reaction of a copper(II) salt with the desired 2-methylpyridine (B31789) derivative in a suitable solvent like methanol (B129727) or ethanol. nih.gov

Table 1: Synthesis Strategies for this compound Derivatives

| Reactant 1 | Reactant 2 | Solvent | Resulting Complex Type | Reference |

|---|---|---|---|---|

| Anhydrous Copper(II) Chloride | 2-Methylpyridine | Methanol | This compound(II) | nih.gov |

| Copper(II) Bromide | 2-Bromo-3-methylpyridine | 1-Propanol (B7761284) | Bis(2-bromo-3-methylpyridine)dibromocopper(II) | researchgate.net |

Exploration of Novel Supramolecular Assemblies

The construction of predictable and functional supramolecular assemblies from molecular building blocks is a major goal in modern chemistry. The this compound(II) framework is an excellent candidate for such explorations. Crystal structure analyses of related compounds have revealed the presence of intermolecular interactions, such as O-H···Cl and C-H···Cl hydrogen bonds, which guide the packing of molecules in the solid state. nih.govnih.goviucr.org

Future research should focus on leveraging these non-covalent interactions to engineer novel supramolecular architectures. By incorporating specific functional groups onto the 2-methylpyridine ligand—such as carboxylic acids, amides, or hydroxyl groups—researchers can introduce robust hydrogen-bonding motifs. These directed interactions could be used to assemble the copper complexes into predictable one-dimensional chains, two-dimensional layers, or three-dimensional networks. nih.govnih.gov The choice of solvent during crystallization can also play a crucial role, as solvent molecules can be incorporated into the crystal lattice, further influencing the final structure. nih.gov The study of how different building blocks assemble can lead to materials with tailored porosity or host-guest capabilities, drawing parallels from the extensive work on other coordination polymers. e3s-conferences.org

Advanced Spectroscopic Probes for Real-time Mechanistic Studies

While the static structure and basic spectroscopic properties of this compound(II) have been established, its dynamic behavior and reaction mechanisms are less understood. rsc.org Future studies should employ advanced spectroscopic techniques to probe the complex's reactivity in real-time. Techniques such as stopped-flow UV-Vis, rapid-freeze-quench EPR, and resonance Raman spectroscopy can provide invaluable insights into transient intermediates that may form during chemical reactions.

For example, if derivatives of the complex are investigated for catalytic activity, these methods could help elucidate the catalytic cycle. Spectroscopic studies on other mononuclear copper(II) complexes have successfully identified and characterized reactive intermediates like copper-hydroperoxo species, defining their electronic structures and bonding, which are key to understanding their reactivity. cmu.edu Applying a similar combination of experimental spectroscopy and theoretical calculations (Density Functional Theory) to this compound derivatives could reveal the one-electron orbital sequence and the nature of the ground state, which are critical for predicting and explaining the complex's behavior in catalytic processes. rsc.orgcmu.edu

Table 2: Spectroscopic Data for this compound(II)

| Spectroscopic Technique | Key Finding | Inferred Property | Reference |

|---|---|---|---|

| Single-Crystal Polarised Electronic Spectra | Interpreted in C₂v effective symmetry | Tentative one-electron orbital sequence: dₓ²₋y² > dᵧz > d₂² ≈ dₓz | rsc.org |

Integration with Materials Science for Functional Applications

A significant future direction is the integration of this compound(II) and its derivatives into functional materials. The tunability of the molecular unit and the potential for controlled supramolecular assembly make this class of compounds attractive for various applications in materials science.

Research could be directed towards creating:

Electrochemical Materials: Copper complexes are known for their redox activity. mdpi.com Derivatives of this compound could be explored for applications in electrocatalysis or as components in electrochemical sensors. The synthesis of thin films or 2D coordination polymers at interfaces could lead to new electro-functional materials. mdpi.com

Catalysts: The steric and electronic environment of the copper center can be tuned for specific catalytic applications. The inherent steric hindrance from the 2-methyl groups could favor certain reaction pathways, potentially leading to shape-selective catalysts.

Smart Materials: By incorporating photoresponsive or thermally responsive groups into the pyridine ligands, it may be possible to create "smart" materials that change their properties (e.g., color, magnetic behavior) in response to external stimuli.

Bioactive Materials: Copper complexes have been investigated for their anticancer properties. rsc.org Newly synthesized derivatives could be screened for their in vitro cytotoxicity against various cancer cell lines, potentially leading to new therapeutic agents. The use of delivery systems like micelles could enhance their solubility and effectiveness. rsc.org

The exploration of these applications will bridge the gap between fundamental coordination chemistry and applied materials science, unlocking the full potential of the this compound system.

Q & A

Q. What are the optimal synthetic conditions for preparing dichlorobis(2-methylpyridine)copper with high purity?

Methodological Answer: The synthesis typically involves reacting copper(II) chloride with 2-methylpyridine in a 1:2 molar ratio under reflux in polar aprotic solvents (e.g., ethanol or acetonitrile). Key parameters include:

- Stoichiometric control : Excess ligand (2-methylpyridine) ensures complete coordination, avoiding mixed-ligand complexes .

- Temperature : Reactions at 60–80°C for 6–12 hours yield higher crystallinity .

- Solvent choice : Ethanol favors monomeric structures, while acetonitrile may promote dimeric forms due to solvent coordination .

Table 1 : Comparison of Synthesis Conditions from Literature

| Solvent | Temp. (°C) | Time (h) | Product Structure | Reference |

|---|---|---|---|---|

| Ethanol | 70 | 8 | Monomeric | |

| Acetone | 60 | 10 | Dimeric |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray diffraction (XRD) : Resolves bond lengths (e.g., Cu–Cl ≈ 2.2–2.3 Å) and coordination geometry (distorted square planar or trigonal bipyramidal) .

- EPR spectroscopy : Identifies d<sup>9</sup> Cu(II) centers with g∥ > g⊥ (~2.2–2.4), indicative of axial symmetry .

- FT-IR : Bands at 1600–1630 cm<sup>−1</sup> confirm pyridine ring coordination; Cu–N stretches appear at 250–300 cm<sup>−1</sup> .

Advanced Research Questions

Q. How do magnetic interactions in this compound complexes vary with structural modifications?

Methodological Answer: Magnetic behavior depends on bridging ligands and coordination geometry:

- Monomeric complexes : Exhibit paramagnetism with µeff ≈ 1.7–1.9 µB (spin-only value for S = ½) .

- Dimeric forms : Antiferromagnetic coupling via µ-Cl bridges reduces µeff to 1.2–1.5 µB at 300 K .

- EPR and SQUID : Use variable-temperature measurements to distinguish between monomeric and dimeric species .

Q. How can discrepancies between experimental and computational data (e.g., DFT predictions) for this complex be resolved?

Methodological Answer: Discrepancies often arise from:

- Solvent effects : DFT models may neglect solvent coordination, leading to geometry mismatches. Include implicit solvation (e.g., PCM) for better agreement .

- Exchange-correlation functionals : Hybrid functionals (e.g., B3LYP-D3) improve accuracy for Jahn-Teller distortions in Cu(II) complexes .

- Validation : Compare computed vs. experimental bond lengths (Δ < 0.05 Å) and spectroscopic transitions .

Q. What strategies can be used to design 2D/3D frameworks using this compound as a building block?

Methodological Answer:

- Ligand functionalization : Introduce carboxylate or pyridyl groups on 2-methylpyridine to enable bridging interactions .

- Solvothermal synthesis : Use mixed solvents (e.g., DMF/water) to stabilize extended networks .

- Topological analysis : Apply tools like TOPOS to identify net symbols (e.g., sql for 2D grids) .

Table 2 : Framework Design Parameters

| Ligand Modification | Solvent System | Framework Dimensionality | Reference |

|---|---|---|---|

| Carboxylate-added | DMF/H2O | 2D | |

| Pyridyl-extended | Ethanol | 3D |

Q. How does ligand substitution (e.g., 2-methylpyridine vs. 2-ethylpyridine) impact the redox properties of Cu(II) complexes?

Methodological Answer:

- Cyclic voltammetry : Compare E1/2 for Cu(II)/Cu(I) redox couples. Bulkier ligands (e.g., 2-ethylpyridine) stabilize Cu(II), shifting E1/2 anodically by 50–100 mV .

- DFT calculations : Analyze HOMO-LUMO gaps to correlate ligand electron-donating ability with redox potentials .

Data Contradiction Analysis

Q. Why do some studies report monomeric structures while others propose dimeric forms for this compound?

Methodological Answer: Structural variations stem from:

- Solvent coordination : Acetonitrile competes with Cl<sup>−</sup> for Cu(II) coordination, promoting dimerization .

- Counterion effects : Bulky counterions (e.g., PF6<sup>−</sup>) favor monomeric isolation by reducing intermetallic interactions .

- Crystallization conditions : Slow evaporation yields monomers; rapid cooling traps dimers .

Computational Guidance

Q. Which computational methods are most reliable for modeling the electronic structure of this compound?

Methodological Answer:

- Basis sets : Use LANL2DZ for Cu and 6-31G(d,p) for light atoms to balance accuracy and cost .

- Spin states : For open-shell Cu(II), employ unrestricted DFT with broken-symmetry corrections for dimeric systems .

- Validation : Benchmark against experimental UV-Vis spectra (d-d transitions at 600–800 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.